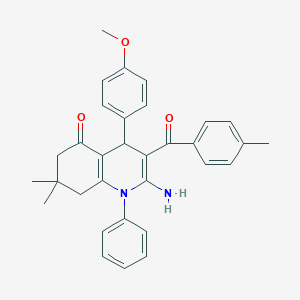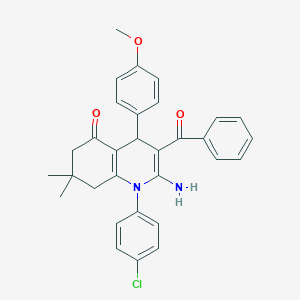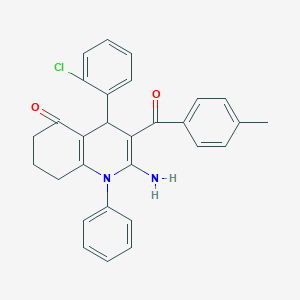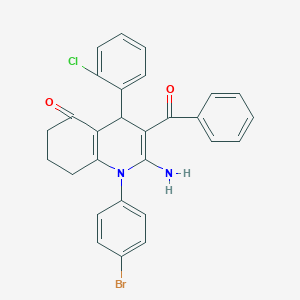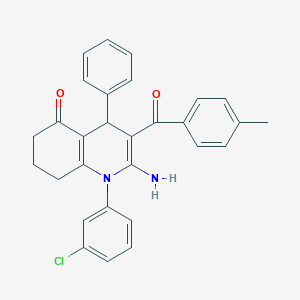![molecular formula C26H22N2OS B304420 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as FSP-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. FSP-3 belongs to the family of cycloheptapyridine derivatives, which have been shown to possess a range of interesting biological activities.
作用機序
The exact mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of molecules that play a critical role in the inflammatory response. By inhibiting COX-2, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can reduce the production of prostaglandins, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects:
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to possess anti-cancer activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been found to possess anti-viral activity, particularly against the influenza virus.
実験室実験の利点と制限
One advantage of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to be stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, one limitation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. One area of interest is the development of new anti-inflammatory drugs based on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Another potential direction is the investigation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its potential applications in various fields of medicine.
合成法
The synthesis of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves a multi-step process, which has been described in detail in several scientific publications. The starting material for the synthesis is 9H-fluorene, which is converted into 2-(9H-fluoren-2-yl)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptoethylamine to give the desired thioether intermediate. The final step involves the reaction of the thioether intermediate with cycloheptanone and sodium cyanide to yield 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile.
科学的研究の応用
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to inhibit the activity of several enzymes that play a critical role in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This makes 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile a promising candidate for the development of new anti-inflammatory drugs.
特性
製品名 |
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
|---|---|
分子式 |
C26H22N2OS |
分子量 |
410.5 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N2OS/c27-15-21-13-18-7-2-1-3-9-24(18)28-26(21)30-16-25(29)19-10-11-23-20(14-19)12-17-6-4-5-8-22(17)23/h4-6,8,10-11,13-14H,1-3,7,9,12,16H2 |
InChIキー |
CRUCNFUJQMQLLT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
正規SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



